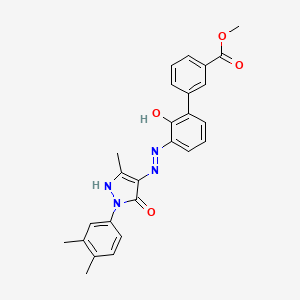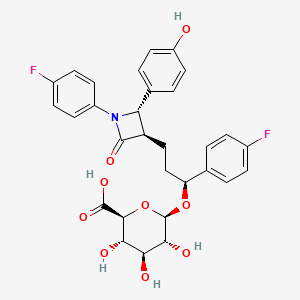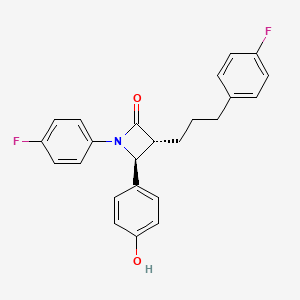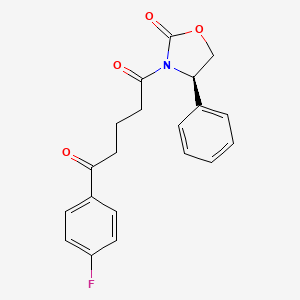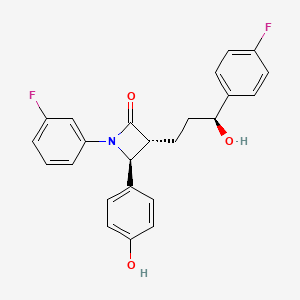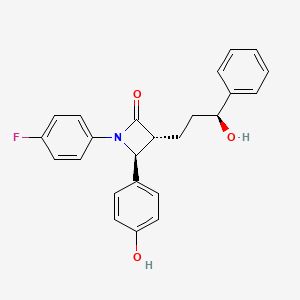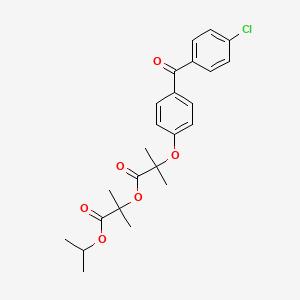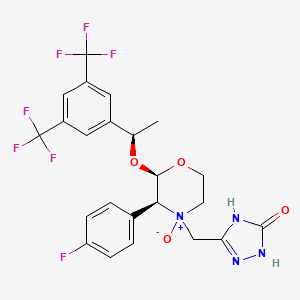
Fosaprepitant 杂质 2
描述
A metabolite of Aprepitant
科学研究应用
药物研究
Fosaprepitant 杂质对照品在药物研究中很有用 {svg_1}. 它们在开发新药和改进现有药物方面发挥着至关重要的作用 {svg_2}.
质量控制
在质量控制领域,Fosaprepitant 杂质 2 用于确保药物产品的质量 {svg_3}. 它有助于保持药物的一致性和安全性 {svg_4}.
方法验证
this compound 用于方法验证,这是药物开发和生产中的一个关键步骤 {svg_5}. 它确保用于药物产品分析的方法可靠有效 {svg_6}.
稳定性研究
在稳定性研究中,this compound 用于评估药物产品随时间的稳定性 {svg_7}. 这有助于确定药物的保质期和储存条件 {svg_8}.
未知杂质的鉴定
this compound 用于鉴定药物产品中未知的杂质 {svg_9}. 这对于确保药物的安全性和有效性至关重要 {svg_10}.
基因毒性潜力的评估
this compound 也用于评估药物产品的基因毒性潜力 {svg_11}. 这有助于评估使用药物的潜在风险 {svg_12}.
抗呕吐药物研究
Fosaprepitant 是阿瑞匹坦的前体药物,用作抗呕吐药物 {svg_13}. 对其杂质,包括 this compound 的研究,可以提供有关其作用机制和有效性的宝贵见解 {svg_14}.
HPLC 方法开发
this compound 用于开发和验证用于定量 Fosaprepitant 中相关杂质的稳健 HPLC 方法 {svg_15}. 这对于确保 HPLC 方法的准确性和稳健性至关重要 {svg_16}.
作用机制
Target of Action
Fosaprepitant Impurity 2, also known as Fosaprepitant, primarily targets the neurokinin-1 (NK1) receptors . These receptors play a crucial role in the transmission of certain signals in the nervous system, particularly those related to pain and nausea .
Mode of Action
Fosaprepitant acts as a high-affinity antagonist of the neurokinin-1 (NK1) receptors . This means that it binds to these receptors and blocks their activation, preventing them from responding to their natural ligand, a substance called Substance P . This blockage inhibits the transmission of signals that can lead to sensations of pain and nausea .
Biochemical Pathways
The action of Fosaprepitant primarily affects the neurokinin-1 (NK1) receptor pathway . By blocking the NK1 receptors, Fosaprepitant prevents the activation of this pathway by Substance P . This leads to a reduction in the transmission of signals related to pain and nausea, thereby helping to control these symptoms .
Pharmacokinetics
Fosaprepitant is a prodrug, which means it is administered in an inactive form and is then converted into its active form, Aprepitant, in the body . This conversion happens rapidly, ensuring that the drug can start to exert its effects soon after administration
Result of Action
The primary result of Fosaprepitant’s action is the prevention of nausea and vomiting , particularly those induced by chemotherapy . By blocking the NK1 receptors, Fosaprepitant inhibits the transmission of signals that can lead to these symptoms, thereby helping to control them .
Action Environment
The action of Fosaprepitant can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . .
生化分析
Biochemical Properties
Fosaprepitant Impurity 2 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of glutathione S-transferase P1 (GSTP1), an enzyme involved in detoxification processes. The interaction between Fosaprepitant Impurity 2 and GSTP1 is characterized by binding affinity and inhibition, which can influence the enzyme’s activity and subsequent biochemical pathways .
Cellular Effects
Fosaprepitant Impurity 2 affects various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cell lines, particularly those overexpressing GSTP1. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fosaprepitant Impurity 2 can alter the expression of genes involved in apoptosis and cell survival, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Fosaprepitant Impurity 2 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of GSTP1, Fosaprepitant Impurity 2 binds to the enzyme’s active site, preventing its normal function. This inhibition leads to the accumulation of toxic metabolites and induces oxidative stress, ultimately triggering cell death. Additionally, Fosaprepitant Impurity 2 can modulate the expression of genes related to oxidative stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fosaprepitant Impurity 2 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fosaprepitant Impurity 2 remains stable under specific conditions, but its degradation products can have distinct biological activities. Long-term exposure to Fosaprepitant Impurity 2 in in vitro and in vivo studies has demonstrated its potential to induce chronic cellular stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of Fosaprepitant Impurity 2 vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, Fosaprepitant Impurity 2 can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse outcomes. These findings highlight the importance of dose optimization to minimize potential risks .
Metabolic Pathways
Fosaprepitant Impurity 2 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Fosaprepitant Impurity 2 can also impact metabolic flux and metabolite levels, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of Fosaprepitant Impurity 2 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation in different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential. Additionally, Fosaprepitant Impurity 2 can interact with binding proteins that modulate its distribution and activity .
Subcellular Localization
Fosaprepitant Impurity 2 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes. Fosaprepitant Impurity 2’s localization within the cell can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O4/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)38-20-19(13-2-4-17(24)5-3-13)34(36,6-7-37-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQOLFUIZCJSQ-FMSQANQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100055 | |
| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172673-23-3 | |
| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


